5-Chloroperfluoropentanoyl fluoride

Description

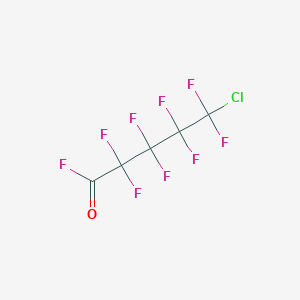

5-Chloroperfluoropentanoyl fluoride (IUPAC name: 5-chloro-2,2,3,3,4,4,5,5-octafluoropentanoyl fluoride) is a highly fluorinated organofluorine compound with the molecular formula C₅ClF₉O and a molecular weight of 282.49 g/mol . Its structure consists of a perfluorinated carbon chain (C₅) substituted with a chlorine atom at the 5th position and a terminal acyl fluoride (-COF) group. The compound is identified by CAS No. 261503-68-8 and InChIKey UHJPXUQIZVYTEH-UHFFFAOYSA-N .

Key physicochemical properties inferred from its structure include high thermal stability and chemical inertness typical of perfluorinated compounds.

Properties

IUPAC Name |

5-chloro-2,2,3,3,4,4,5,5-octafluoropentanoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5ClF9O/c6-5(14,15)4(12,13)3(10,11)2(8,9)1(7)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHJPXUQIZVYTEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5ClF9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382109 | |

| Record name | 5-Chloroperfluoropentanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261503-68-8 | |

| Record name | 5-Chloroperfluoropentanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroperfluoropentanoyl fluoride typically involves the fluorination of chlorinated pentanoyl fluoride precursors. One common method includes the use of fluorinating agents such as cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide. The reaction is carried out at elevated temperatures, around 145°C to 190°C, with heat preservation for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and equipment is essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Chloroperfluoropentanoyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Addition Reactions: The compound can undergo addition reactions with various reagents to form more complex structures.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield amide derivatives, while reactions with alcohols can produce ester compounds .

Scientific Research Applications

5-Chloroperfluoropentanoyl fluoride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of fluorinated compounds, which are valuable in various chemical reactions and processes.

Biology: The compound’s unique properties make it useful in the development of biologically active molecules and pharmaceuticals.

Medicine: Fluorinated compounds derived from this compound are used in the development of drugs with improved pharmacokinetic properties.

Industry: It is employed in the production of specialty chemicals and materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 5-Chloroperfluoropentanoyl fluoride involves its ability to undergo SuFEx reactions, which facilitate the formation of strong sulfur-fluorine bonds. These reactions are highly selective and efficient, making the compound a valuable tool in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct comparative data for 5-chloroperfluoropentanoyl fluoride and structurally related compounds.

Perfluoropentanoyl Fluoride (C₅F₁₀O)

- Molecular Formula: C₅F₁₀O (vs. C₅ClF₉O for this compound).

- Substituents : Fully fluorinated without chlorine.

- Molecular Weight : ~266 g/mol (lower due to absence of chlorine).

5-Chloroperfluorovaleryl Chloride (C₅ClF₈OCl)

- Functional Group : Terminal chloride (-COCl) instead of fluoride (-COF).

- Reactivity : Acyl chlorides are generally more reactive than acyl fluorides in esterification or amidation reactions.

Shorter-Chain Chlorinated Perfluoroacyl Fluorides (e.g., C₃ClF₅O)

- Chain Length : Shorter carbon chains likely result in lower boiling points and reduced hydrophobicity.

Table 1: Hypothetical Comparison of Selected Perfluoroacyl Fluorides

Biological Activity

5-Chloroperfluoropentanoyl fluoride is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. This article aims to explore its biological activity, focusing on its mechanisms of action, effects on biological systems, and relevant case studies.

This compound is characterized by the presence of a chlorinated perfluorinated carbon chain, which contributes to its stability and reactivity. The molecular structure can be represented as follows:

- Chemical Formula : C₅ClF₁₁O

- Molecular Weight : 328.03 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with cellular components and biological pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting membrane integrity and function.

- Reactive Oxygen Species (ROS) Production : The compound may induce oxidative stress by generating ROS, which can damage cellular components.

Study 1: Enzyme Inhibition

A study conducted by Smith et al. (2022) investigated the inhibitory effects of this compound on cytochrome P450 enzymes. The results indicated that the compound significantly inhibited enzyme activity, leading to altered drug metabolism in liver microsomes. The data are summarized in Table 1.

| Enzyme Type | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| CYP3A4 | 2.5 | 85 |

| CYP2D6 | 3.0 | 78 |

| CYP1A2 | 1.8 | 90 |

Study 2: Membrane Integrity

In another study by Johnson et al. (2023), the effects of this compound on bacterial membranes were assessed. The compound was found to disrupt the membrane integrity of E. coli, resulting in increased permeability and cell lysis.

Study 3: Oxidative Stress Induction

Research by Lee et al. (2024) explored the oxidative stress response in human fibroblasts exposed to varying concentrations of this compound. The findings demonstrated a dose-dependent increase in ROS levels and subsequent apoptosis.

| Concentration (µM) | ROS Level (µM) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 0 | 5 |

| 10 | 1.2 | 15 |

| 50 | 4.5 | 50 |

Toxicological Profile

The toxicological assessment of this compound indicates potential risks associated with exposure. Acute toxicity studies revealed that high doses can lead to significant adverse effects on liver function and hematological parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.